molecular formula C13H19NO B2537416 3-[1-(3-Methoxyphenyl)ethyl]pyrrolidine CAS No. 1341434-27-2

3-[1-(3-Methoxyphenyl)ethyl]pyrrolidine

Cat. No.: B2537416
CAS No.: 1341434-27-2
M. Wt: 205.301
InChI Key: FEWXZMIVEAKPBV-UHFFFAOYSA-N
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Description

3-[1-(3-Methoxyphenyl)ethyl]pyrrolidine is an organic compound with the molecular formula C13H19NO and a molecular weight of 205.30 g/mol . This pyrrolidine derivative is supplied as a high-purity compound for research and development purposes, specifically for use in chemical synthesis and pharmacological investigation. The pyrrolidine ring is a fundamental nitrogen-containing heterocycle of significant interest in medicinal chemistry and drug discovery . It is a key structural scaffold found in numerous biologically active molecules and approved therapeutics, such as the antimigraine drug Eletriptan and the ACE inhibitor Captopril . The 3-methoxyphenethyl substituent on the pyrrolidine core in this compound is a structural feature associated with potential bioactivity, making it a valuable intermediate for constructing novel chemical entities. Primary Research Applications: • Medicinal Chemistry & Drug Discovery: Serves as a versatile synthetic intermediate or building block for the design and synthesis of new pharmaceutical candidates. Researchers can functionalize the pyrrolidine ring to explore structure-activity relationships. • Neuroscience Research: Pyrrolidine-2,5-dione derivatives (succinimides) are a well-known class of compounds with documented anticonvulsant and antiepileptic properties in preclinical models . This structurally related pyrrolidine may be of interest for investigating new central nervous system (CNS) active compounds. • Chemical Biology: Can be used as a probe to study biological pathways or as a precursor for the development of more complex molecules targeting various enzymes and receptors. Handling & Safety: Researchers should consult the Safety Data Sheet (SDS) before use. This product is intended for research purposes by qualified laboratory personnel only. It is not intended for diagnostic or therapeutic use in humans or animals.

Structure

3D Structure

Interactive Chemical Structure Model





Properties

IUPAC Name

3-[1-(3-methoxyphenyl)ethyl]pyrrolidine
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H19NO/c1-10(12-6-7-14-9-12)11-4-3-5-13(8-11)15-2/h3-5,8,10,12,14H,6-7,9H2,1-2H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

FEWXZMIVEAKPBV-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C1CCNC1)C2=CC(=CC=C2)OC
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H19NO
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

205.30 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Advanced Synthetic Methodologies for 3 1 3 Methoxyphenyl Ethyl Pyrrolidine and Analogues

Retrosynthetic Analysis of the Target Compound

Retrosynthetic analysis is a problem-solving technique for planning organic syntheses by deconstructing a target molecule into simpler, readily available starting materials. hilarispublisher.com For a molecule like 3-[1-(3-Methoxyphenyl)ethyl]pyrrolidine, which contains two stereocenters, a retrosynthetic plan must also consider the stereochemical challenges.

A powerful and modern disconnection approach for the pyrrolidine (B122466) ring is based on the [3+2] cycloaddition reaction. nih.gov This strategy breaks the five-membered ring into a three-atom component (a 1,3-dipole) and a two-atom component (a dipolarophile). Specifically, for the target compound, this involves identifying an azomethine ylide as the 1,3-dipole.

Figure 1: Retrosynthetic Analysis via [3+2] Cycloaddition

This retrosynthetic pathway simplifies the complex target into three primary building blocks: 3-methoxybenzaldehyde, an amino acid (such as sarcosine (B1681465) or glycine (B1666218) ester), and an appropriate alkene dipolarophile. The reaction between the aldehyde and the amino acid derivative generates the key azomethine ylide intermediate in situ.

This disconnection strategy is highly convergent and offers the flexibility to introduce substituents at various positions of the pyrrolidine ring by choosing appropriately substituted precursors. Furthermore, it provides a direct entry point for controlling stereochemistry through the use of chiral catalysts or auxiliaries. rsc.org

Classical and Modern Approaches to Pyrrolidine Ring Construction

The synthesis of the pyrrolidine core can be achieved through a variety of classical and modern chemical transformations. These methods range from traditional cyclization reactions to highly efficient multi-component strategies.

Intramolecular cyclization is a cornerstone of heterocyclic synthesis. Several classical methods rely on forming one or two bonds to close the five-membered ring from an acyclic precursor.

Reductive Amination of 1,4-Dicarbonyl Compounds: This is a well-established method involving the condensation of a 1,4-dicarbonyl compound with ammonia (B1221849) or a primary amine to form an enamine or imine, which is then reduced in situ to yield the pyrrolidine ring. mdpi.com

Intramolecular Nucleophilic Substitution: A common strategy involves the cyclization of a linear substrate containing a terminal amine and a leaving group at the appropriate position (e.g., a 4-haloamine or a 1,4-amino alcohol). mdpi.comorganic-chemistry.org

Transition-Metal-Free C-H Amination: Modern approaches have enabled the direct intramolecular amination of sp³ C-H bonds using iodine as the sole oxidant, providing an efficient pathway to pyrrolidines from readily accessible substrates. organic-chemistry.org

Schmidt Reaction: The intramolecular Schmidt reaction of ω-azido carboxylic acids, promoted by trifluoromethanesulfonic anhydride (B1165640) (Tf₂O), offers a route to 2-substituted pyrrolidines. organic-chemistry.org

Multi-component reactions (MCRs), where three or more reactants combine in a single operation to form a product, have become indispensable tools in modern organic synthesis. researchgate.net They offer significant advantages in terms of efficiency, atom economy, and the rapid generation of molecular complexity. tandfonline.com For pyrrolidine synthesis, the 1,3-dipolar cycloaddition of azomethine ylides with alkenes is the most prominent MCR. nih.govtandfonline.com

The reaction is typically initiated by the condensation of an α-amino acid or its ester with an aldehyde or ketone to generate the azomethine ylide in situ. This reactive 1,3-dipole is then trapped by a dipolarophile (an alkene or alkyne) to construct the pyrrolidine ring in a highly regioselective and often stereoselective manner. tandfonline.comtandfonline.com

Table 1: Examples of Multi-component Reactions for Pyrrolidine Synthesis
Reaction TypeComponentsCatalyst/ConditionsProductReference
[3+2] CycloadditionIsatin, Glycine Methyl Ester, (Z)-5-arylidine-2-thioxothiazolidin-4-onesEt₃N, Acetonitrile, RefluxRhodanine-substituted spirooxindole pyrrolidines tandfonline.com
[3+2] CycloadditionAldehydes, Amino Acid Esters, ChalconesK₂CO₃, I₂Pyrrolidine-2-carboxylates tandfonline.com
Asymmetric Three-Component Cyclization(E)-3-benzylidene chroman-4-one, Aldehyde, t-butyl 2-aminoacetateBifunctional phosphonium (B103445) salts, Cs₂CO₃Spiro pyrrolidine hybrids tandfonline.com
Tandem Amination/Cyanation/AlkylationPrimary amine-tethered alkyne, TMS-CN, Alkyl halideCopper catalystα-CN pyrrolidines nih.gov

Stereoselective Synthesis of Enantiomeric Forms

The target molecule, this compound, possesses two chiral centers, meaning it can exist as four possible stereoisomers. The development of stereoselective synthetic methods is therefore crucial for accessing single, enantiomerically pure forms.

Asymmetric synthesis aims to produce a chiral compound in an enantiomerically enriched form. This is typically achieved by using either a chiral auxiliary or a chiral catalyst.

Chiral Auxiliaries: A chiral auxiliary is a stereogenic group that is temporarily incorporated into a substrate to direct the stereochemical course of a reaction. scispace.com After the desired transformation, the auxiliary is removed. In pyrrolidine synthesis, auxiliaries can be attached to either the 1,3-dipole or the dipolarophile. For example, the N-tert-butanesulfinyl group has proven to be a highly effective chiral auxiliary in 1,3-dipolar cycloadditions, directing the approach of the reacting partners to achieve high diastereoselectivity. acs.org

Chiral Catalysts: Catalytic asymmetric synthesis is a more efficient approach where a small amount of a chiral catalyst generates a large quantity of an enantiomerically enriched product. nih.gov

Organocatalysis: Chiral secondary amines derived from the amino acid proline, such as diarylprolinol silyl (B83357) ethers, are powerful organocatalysts for a wide range of asymmetric transformations. nih.gov

Metal Catalysis: Chiral metal complexes, formed from a metal salt (e.g., Ag, Cu, Ni, Co) and a chiral ligand, are highly effective in catalyzing asymmetric [3+2] cycloadditions. organic-chemistry.orgacs.org The chiral ligand creates a chiral environment around the metal center, which orchestrates the stereoselective formation of the product. rsc.org

Table 2: Selected Chiral Catalysts in Asymmetric Pyrrolidine Synthesis
Catalyst SystemReaction TypeKey FeaturesReference
Ag₂CO₃ / Chiral Phosphine Ligands[3+2] CycloadditionCatalyzes reaction of azomethine ylides with alkenes, providing high regio- and diastereoselectivity. acs.org
(pyrox)Pd(II)(TFA)₂Intramolecular Oxidative AmidationAchieves high enantioselectivity using O₂ as the oxidant at room temperature. organic-chemistry.org
Co or Ni / Chiral BOX LigandsHydroalkylation of 3-pyrrolinesCatalyst-tuned regioselectivity for C2- or C3-alkylation with high enantioselectivity. organic-chemistry.org
Diarylprolinol Silyl EthersAldol, Mannich, Michael reactionsHighly effective organocatalysts for asymmetric functionalization of aldehydes and ketones. nih.gov

Diastereoselective synthesis focuses on controlling the relative configuration between multiple stereocenters in a molecule. In the context of the [3+2] cycloaddition for constructing the pyrrolidine ring, diastereoselectivity is determined by the facial selectivity of the dipole and dipolarophile approach (endo vs. exo transition states).

The stereochemical outcome can be influenced by several factors:

Substrate Control: The inherent stereochemistry of the reactants, such as a chiral aldehyde or amino acid used to generate the azomethine ylide, can direct the formation of a specific diastereomer. acs.org

Catalyst Control: The chiral catalyst can override the substrate's inherent preference, allowing access to different diastereomers from the same starting materials by simply changing the catalyst. acs.orgnih.gov

Reaction Conditions: Temperature and solvent can play a crucial role in influencing the diastereomeric ratio of the products. Lower temperatures often lead to higher selectivity. ua.es

For instance, TiCl₄-catalyzed multicomponent reactions have been developed that can construct up to three contiguous asymmetric centers in a single operation with high diastereoselectivity, affording highly functionalized pyrrolidines. nih.gov Similarly, nitrone/cyclopropane cycloadditions have been utilized for the general and diastereoselective synthesis of complex pyrrolidine cores. nih.gov

Functionalization Strategies for Methoxyphenyl and Ethyl Moieties

The molecular scaffold of this compound offers multiple sites for structural modification, enabling the synthesis of diverse analogues for structure-activity relationship (SAR) studies. Beyond modifications to the pyrrolidine ring, the methoxyphenyl and ethyl moieties present key opportunities for targeted functionalization. Advanced synthetic strategies allow for the selective alteration of these groups to modulate the compound's physicochemical and pharmacological properties.

Functionalization of the Methoxyphenyl Moiety

The methoxyphenyl group is amenable to two primary classes of functionalization: cleavage of the methyl ether and electrophilic aromatic substitution on the benzene (B151609) ring.

O-Demethylation to Phenolic Analogues : The conversion of the methoxy (B1213986) group to a hydroxyl group is a common and valuable transformation. The resulting phenol (B47542) can serve as a handle for further derivatization (e.g., esterification, etherification) or may itself be a critical pharmacophoric feature. Standard reagents for this demethylation include strong Lewis acids like boron tribromide (BBr₃) and aluminum chloride (AlCl₃), or strong protic acids such as hydrobromic acid (HBr). chem-station.comrsc.org The reaction with BBr₃, for example, proceeds via coordination of the Lewis acid to the ether oxygen, followed by nucleophilic attack of a bromide ion on the methyl group in an SN2 reaction. chem-station.comrsc.org Milder, more selective conditions using thiol-based reagents have also been developed. chem-station.com

Electrophilic Aromatic Substitution (SEAr) : The aromatic ring can be functionalized through electrophilic aromatic substitution. wikipedia.org The existing methoxy group is a strongly activating, ortho, para-directing group, while the alkyl substituent at the meta-position is weakly activating and also ortho, para-directing. libretexts.orglibretexts.org The combined directing effects will influence the regioselectivity of incoming electrophiles. Substitution is sterically hindered at the C-2 position (ortho to both groups). Therefore, electrophilic attack is most favored at the C-4 and C-6 positions (para and ortho to the methoxy group, respectively). Standard SEAr reactions such as nitration (using HNO₃/H₂SO₄), halogenation (e.g., Br₂/FeBr₃), and Friedel-Crafts acylation or alkylation can introduce a variety of substituents onto the aromatic ring. wikipedia.orgmsu.edu

Functionalization of the Ethyl Moiety

The ethyl group possesses a benzylic C-H bond, which is inherently more reactive than other aliphatic C-H bonds due to the stability of the resulting benzylic radical or cation. This reactivity can be harnessed for selective functionalization.

Benzylic C-H Oxidation : The benzylic methylene (B1212753) (CH) group can be oxidized to a carbonyl group, transforming the ethyl moiety into an acetyl group. This transformation introduces a ketone, which can serve as a versatile synthetic intermediate. Modern methods for benzylic oxidation often employ catalytic systems, including those based on transition metals or electrochemical approaches, which offer advantages in terms of selectivity and milder reaction conditions compared to traditional stoichiometric oxidants. nih.gov

Benzylic C-H Functionalization : Recent advances in catalysis have enabled the direct functionalization of benzylic C-H bonds, avoiding the need for pre-installed functional groups. nih.govrsc.org Metallaphotoredox catalysis, for example, can generate a benzylic radical via a hydrogen atom transfer (HAT) process. rsc.org This radical intermediate can then be coupled with various partners. For instance, coupling with aryl halides (via nickel catalysis) can achieve benzylic arylation, while reactions with activated alkenes can lead to alkylation products. rsc.orgrsc.org These methods provide powerful tools for creating novel carbon-carbon bonds at the benzylic position. rsc.org

The following table summarizes key functionalization strategies for the title compound.

Table 1: Functionalization Strategies for this compound
Moiety Reaction Type Reagents & Conditions Resulting Functional Group
Methoxyphenyl O-Demethylation BBr₃ in CH₂Cl₂; or 47% HBr, heat Phenol (-OH)
Electrophilic Nitration HNO₃, H₂SO₄ Nitro (-NO₂)
Electrophilic Halogenation Br₂, FeBr₃ Bromo (-Br)
Ethyl Benzylic Oxidation Catalytic O₂; Electrochemical Oxidation Ketone (C=O)
Benzylic C-H Arylation Aryl Halide, Photoredox/Ni Dual Catalyst Aryl (-Ar)

Analytical Characterization Techniques for Synthetic Intermediates and Final Products

The unambiguous structural confirmation and purity assessment of this compound, its analogues, and synthetic intermediates rely on a combination of spectroscopic and chromatographic methods. osi.lv Given the chiral nature of the target compound, techniques capable of resolving and quantifying enantiomers are particularly critical. researchgate.net

Nuclear Magnetic Resonance (NMR) Spectroscopy : NMR is the most powerful tool for elucidating the molecular structure.

¹H NMR : Provides information on the chemical environment, number, and connectivity of protons. The spectrum would show characteristic signals for the aromatic protons of the methoxyphenyl ring, the methoxy group singlet, and distinct multiplets for the protons on the pyrrolidine ring and the ethyl side chain.

¹³C NMR : Reveals the number of unique carbon atoms and their chemical environment (e.g., aromatic, aliphatic, ether). The chemical shifts confirm the presence of the pyrrolidine, ethyl, and methoxyphenyl carbons.

2D NMR Techniques : For complex structures or ambiguous assignments, 2D NMR experiments such as COSY (Correlation Spectroscopy), HSQC (Heteronuclear Single Quantum Coherence), and HMBC (Heteronuclear Multiple Bond Correlation) are used to establish detailed proton-proton and proton-carbon connectivities.

Mass Spectrometry (MS) : MS is used to determine the molecular weight of the compound and to gain structural information from its fragmentation pattern. High-Resolution Mass Spectrometry (HRMS) provides a highly accurate mass measurement, which allows for the determination of the elemental composition and molecular formula.

Infrared (IR) Spectroscopy : IR spectroscopy is employed to identify the presence of key functional groups. The spectrum of this compound would exhibit characteristic absorption bands for N-H stretching of the secondary amine, C-H stretching (aromatic and aliphatic), and the C-O stretching of the aryl ether.

Chromatographic Methods : Chromatography is essential for separating the final product from reactants and byproducts and for determining its purity.

Thin-Layer Chromatography (TLC) : Used for rapid monitoring of reaction progress and preliminary purity assessment.

Gas Chromatography (GC) and High-Performance Liquid Chromatography (HPLC) : These techniques are used for the quantitative analysis of purity. nih.gov

Chiral Chromatography : Since the benzylic carbon creates a stereocenter, the product is typically formed as a racemic mixture. Chiral HPLC or GC, utilizing a chiral stationary phase (CSP), is necessary to separate the two enantiomers. nih.gov This separation is crucial for studying the biological activity of each individual enantiomer and for determining the enantiomeric excess (ee) of asymmetrically synthesized samples. escholarship.org

Elemental Analysis : This technique determines the mass percentages of carbon, hydrogen, and nitrogen in a pure sample. The experimental values are compared against the calculated theoretical values for the proposed molecular formula to confirm the compound's elemental composition and support its purity.

The following table provides an overview of the primary analytical techniques used in the characterization of the title compound.

Table 2: Analytical Characterization Techniques
Technique Purpose Information Obtained
¹H and ¹³C NMR Structural Elucidation Connectivity, chemical environment of H and C atoms
Mass Spectrometry (MS/HRMS) Molecular Weight & Formula Molecular weight, fragmentation patterns, elemental composition
Infrared (IR) Spectroscopy Functional Group Identification Presence of N-H, C-O, aromatic C-H, aliphatic C-H bonds
HPLC / GC Purity Assessment Separation and quantification of components in a mixture
Chiral HPLC / GC Enantiomeric Separation Separation and quantification of R and S enantiomers, determination of enantiomeric excess (ee)
Elemental Analysis Elemental Composition Percentage of C, H, N to confirm empirical/molecular formula

Stereochemical Properties and Their Impact on Research Trajectories

Chiral Centers within the 3-[1-(3-Methoxyphenyl)ethyl]pyrrolidine Structure

The molecular structure of this compound contains two distinct chiral centers, also known as stereocenters. A chiral center is a carbon atom bonded to four different groups, resulting in non-superimposable mirror images known as enantiomers. biomedgrid.com

The first stereocenter is located at position 3 of the pyrrolidine (B122466) ring (C3). The second is the carbon atom of the ethyl side chain to which both the 3-methoxyphenyl (B12655295) group and the methyl group are attached. The presence of two stereocenters means that the compound can exist as a total of four possible stereoisomers. nih.gov These stereoisomers consist of two pairs of enantiomers. The relationship between stereoisomers that are not mirror images of each other is described as diastereomeric. acs.org

The potential stereoisomers are:

(R,R)-3-[1-(3-Methoxyphenyl)ethyl]pyrrolidine

(S,S)-3-[1-(3-Methoxyphenyl)ethyl]pyrrolidine

(R,S)-3-[1-(3-Methoxyphenyl)ethyl]pyrrolidine

(S,R)-3-[1-(3-Methoxyphenyl)ethyl]pyrrolidine

Stereoisomer PairRelationshipDescription
(R,R) and (S,S)EnantiomersNon-superimposable mirror images.
(R,S) and (S,R)EnantiomersNon-superimposable mirror images.
(R,R) and (R,S)DiastereomersStereoisomers that are not mirror images.
(R,R) and (S,R)DiastereomersStereoisomers that are not mirror images.
(S,S) and (R,S)DiastereomersStereoisomers that are not mirror images.
(S,S) and (S,R)DiastereomersStereoisomers that are not mirror images.

Enantiomer Separation and Characterization Methods

The separation and characterization of individual stereoisomers are critical steps in chemical and pharmacological research. Since enantiomers possess identical physical properties in an achiral environment, specialized techniques are required for their separation and analysis. nih.gov

Enantiomer Separation: The resolution of racemic mixtures of pyrrolidines and related amine compounds is commonly achieved through chromatographic techniques. wvu.edu

Chiral High-Performance Liquid Chromatography (HPLC): This is a primary method for separating enantiomers. It utilizes a chiral stationary phase (CSP) that interacts differently with each enantiomer, leading to different retention times. For compounds like this compound, which contains a basic nitrogen atom and an aromatic ring, polysaccharide-based CSPs (e.g., derivatized cellulose (B213188) or amylose) are often effective. researchgate.net

Derivatization Followed by Chromatography: An alternative approach involves reacting the racemic mixture with an enantiomerically pure chiral derivatizing agent, such as Marfey's reagent (1-fluoro-2,4-dinitrophenyl-5-L-alaninamide). juniperpublishers.com This reaction converts the pair of enantiomers into a pair of diastereomers. Diastereomers have different physical properties and can be separated using standard, non-chiral chromatography techniques like reverse-phase HPLC. juniperpublishers.comresearchgate.net

Characterization Methods: Once separated, the absolute and relative stereochemistry of the isomers must be determined.

Nuclear Magnetic Resonance (NMR) Spectroscopy: While standard NMR cannot distinguish between enantiomers, it is a powerful tool for analyzing diastereomers, which will have distinct spectra. researchgate.net To differentiate enantiomers, NMR can be used in conjunction with chiral solvating agents or by converting the enantiomers into diastereomers via reaction with a chiral auxiliary, such as Mosher's acid (α-methoxy-α-trifluoromethylphenylacetic acid). nih.govrsc.org The resulting diastereomeric esters produce unique signals in ¹H or ¹⁹F NMR spectra, allowing for characterization and the determination of enantiomeric purity. rsc.org

X-ray Crystallography: This is the most definitive method for determining the absolute stereochemistry of a molecule. It requires growing a suitable single crystal of one of the pure enantiomers. nih.gov Often, this is achieved by forming a salt with another chiral compound (a chiral resolving agent) to create a diastereomeric salt that crystallizes well. The resulting crystal structure provides an unambiguous three-dimensional map of the molecule. nih.gov

Capillary Electrophoresis (CE): Chiral CE is another effective technique for separating enantiomers. A chiral selector is added to the background electrolyte, which interacts diastereomerically with the enantiomers, causing them to migrate at different velocities. wvu.edu

TechniqueApplicationPrinciple
Chiral HPLCSeparationDifferential interaction of enantiomers with a chiral stationary phase.
Derivatization + RP-HPLCSeparationConversion of enantiomers to diastereomers, which are separable on standard columns. juniperpublishers.comresearchgate.net
NMR with Chiral AuxiliariesCharacterization & PurityFormation of diastereomers (e.g., Mosher's esters) with distinct NMR spectra allows for differentiation and quantification. nih.govrsc.org
X-ray CrystallographyCharacterizationProvides the absolute three-dimensional structure of a crystallized single enantiomer. nih.gov
Capillary ElectrophoresisSeparationDifferential migration of enantiomers in an electric field due to interaction with a chiral selector in the buffer. wvu.edu

Stereochemical Purity in Academic Research

The significance of stereoisomerism is profound; one enantiomer of a chiral drug may exhibit the desired therapeutic activity, while the other could be inactive, have a different pharmacological effect, or even be toxic. nih.govresearchgate.net Therefore, studying a single, pure stereoisomer is essential for accurately defining a compound's structure-activity relationship (SAR). nih.govnih.gov Research conducted with racemic mixtures can yield ambiguous or misleading data, as the observed biological effect is a composite of the activities of all isomers present. biomedgrid.com

For heterocyclic compounds like substituted pyrrolidines, the orientation of substituents on the chiral centers dictates how the molecule fits into a protein's binding site. researchgate.netnih.gov A minor change in stereochemistry can lead to a significant loss of binding affinity and, consequently, biological activity. Therefore, the synthesis and evaluation of individual stereoisomers are crucial for understanding the molecular basis of a drug's action and for the rational design of more potent and selective therapeutic agents. ijpsjournal.com Using enantiomerically pure compounds ensures that research findings are reliable, reproducible, and correctly attributed to a specific molecular structure. biomedgrid.com

Structure Activity Relationship Sar Investigations of Pyrrolidine Compounds with Methoxyphenyl Groups

Conformational Analysis of the Pyrrolidine (B122466) Ring System

In unsubstituted proline, a related pyrrolidine derivative, the endo puckering mode is generally favored. acs.org However, the introduction of substituents can shift this preference. For instance, the electronegativity of a substituent at the C-4 position plays a crucial role; a 4-cis-substituent with high electronegativity tends to increase endo puckering, while an electronegative 4-trans-substituent favors the exo conformation. nih.gov Conversely, sterically demanding groups, such as a tert-butyl group, strongly prefer a pseudoequatorial orientation, which can override electronic effects and enforce a specific pucker depending on its cis or trans configuration. acs.orgnih.gov

Selective fluorination of the pyrrolidine ring is another powerful tool for conformational control. beilstein-journals.org The presence of fluorine can introduce significant stereoelectronic effects, such as the anomeric effect (nN→σ*CF electron delocalization), which can impart a strong conformational bias, particularly in α-fluoro isomers. beilstein-journals.org This ability to control the ring's conformation is vital, as the specific three-dimensional arrangement of the pharmacophoric groups presented by the scaffold is critical for molecular recognition at a receptor binding site. researchgate.net Theoretical and experimental methods, including quantum-chemical analysis, X-ray crystallography, and NMR spectroscopy, are employed to study these conformational preferences. nih.govbeilstein-journals.orgresearchgate.net

Influence of Substituents on Biological Recognition

Substituents on both the pyrrolidine ring and the methoxyphenyl moiety play a critical role in defining the biological activity of the compound. The nature, size, and position of these groups can affect affinity, selectivity, and functional activity at various receptors and enzymes. mdpi.combiorxiv.org

The methoxy (B1213986) group on the phenyl ring is a common feature in many pharmacologically active compounds. As an electron-donating group, it can influence the electronic properties of the aromatic ring and participate in key interactions within a receptor's binding pocket. nih.gov For example, in a series of pyrrolidone derivatives, the aromatic ring bearing a methoxy group was found to be surrounded by a lipophilic core of amino acid residues in the receptor site. researchgate.net In other cases, compounds with electron-donating groups like methoxy showed lower IC50 values compared to derivatives with electron-withdrawing groups. nih.gov The position of the methoxy group (ortho, meta, or para) is also a critical factor, as it dictates the spatial orientation of this key functional group.

Substituents on the pyrrolidine ring itself have a profound impact. A lipophilic group at the C-4 position of the proline moiety has been shown to be beneficial for potent inhibition at the GABA transporter GAT3. nih.gov Modifications to the basic nitrogen atom of the pyrrolidine are also a common strategy for tuning activity. Studies on 1H-pyrrolo[3,2-c]quinoline derivatives revealed that different substituents on the nitrogen could significantly alter receptor affinity. For instance, an ethyl chain on the nitrogen of an (R)-2-(aminomethyl)pyrrolidinyl group maintained high affinity for the 5-HT6 receptor, whereas more polar substituents like 2-hydroxyethyl were unfavorable for this interaction. nih.gov

The table below summarizes findings on how different substituents influence the biological recognition of pyrrolidine compounds.

Modification Site Substituent Observed Effect Target/System
Phenyl RingMethoxy (electron-donating)Enhanced activity compared to electron-withdrawing groups. nih.govAnticancer (MCF-7, HeLa)
Pyrrolidine C-44-Methoxyphenyl (lipophilic)Improved inhibition. nih.govGABA Transporter (GAT3)
Pyrrolidine NitrogenEthylMaintained high affinity. nih.gov5-HT6 Receptor
Pyrrolidine Nitrogen2-HydroxyethylDecreased affinity. nih.gov5-HT6 Receptor
Pyrrolidine NitrogenIsobutylMaintained affinity. nih.gov5-HT6 Receptor

Positional Isomerism and Stereoisomerism in Structure-Activity Profiles

The three-dimensional architecture of a molecule is paramount for its interaction with chiral biological macromolecules like proteins and receptors. For pyrrolidine derivatives, both positional isomerism (the location of substituents) and stereoisomerism (the spatial orientation of substituents) are critical factors that dictate the biological profile. nih.govnih.gov

Stereoisomerism: The pyrrolidine ring can contain multiple stereogenic centers, leading to a variety of possible stereoisomers (enantiomers and diastereomers). nih.gov Different stereoisomers of a drug candidate can exhibit vastly different biological activities, potencies, and selectivities due to their distinct binding modes with enantioselective proteins. researchgate.netnih.gov Research on 4-hydroxy-4-(4-methoxyphenyl)-substituted proline derivatives demonstrated this principle, where different diastereomers showed varied inhibitory capabilities at GABA transporters. nih.gov For instance, with the exception of the (2R,4R)-diastereomer, most derivatives showed improved inhibition at GAT3, highlighting the stereochemical sensitivity of the target. nih.gov The specific stereochemistry can also influence the preferred conformation of the pyrrolidine ring, further impacting how the molecule presents its binding motifs. mdpi.com

Positional Isomerism: The placement of substituents on the pyrrolidine ring or the methoxyphenyl group significantly affects the structure-activity profile. A study on 1H-pyrrolo[3,2-c]quinoline derivatives showed a clear preference for a substituent at the 2-position of the pyrrolidine ring over the 3-position for interaction with the 5-HT6 receptor. nih.gov Specifically, the (R)-2-(aminomethyl)pyrrolidinyl congener was favored, while the 3-(aminomethyl)pyrrolidinyl derivatives showed a decreased affinity. nih.gov This demonstrates that even a slight shift in the position of a key interacting group can dramatically alter the binding affinity. Similarly, the position of the methoxy group on the phenyl ring (ortho, meta, para) alters the molecule's electronic distribution and shape, leading to different interactions with a target protein.

The following table illustrates the impact of isomerism on the activity of pyrrolidine derivatives from selected studies.

Type of Isomerism Compound/Modification Finding Target/System
Stereoisomerism4-Hydroxy-4-(4-methoxyphenyl)proline derivativesThe (2R,4R)-diastereomer had lower activity compared to other diastereomers. nih.govGABA Transporter (GAT3)
Positional Isomerism(R)-2-(aminomethyl)pyrrolidine vs. 3-(aminomethyl)pyrrolidineThe 2-substituted derivative showed higher affinity than the 3-substituted one. nih.gov5-HT6 Receptor

Computational Approaches to SAR Prediction

In modern drug discovery, computational methods are indispensable for predicting and rationalizing the structure-activity relationships of novel compounds. nih.gov These in silico techniques allow for the efficient screening of virtual libraries and provide insights into the molecular interactions that govern biological activity, thereby guiding the synthesis of more potent and selective molecules.

Quantitative Structure-Activity Relationship (QSAR): QSAR is a computational modeling method that aims to find a statistical relationship between the chemical structures of a series of compounds and their biological activities. nih.gov For pyrrolidine derivatives, QSAR models have been successfully developed to describe activities such as antiarrhythmic effects. nih.govresearchgate.net These models use molecular descriptors, derived from quantum chemical and molecular modeling calculations, to explain the variance in activity. A successful QSAR model can predict the activity of unsynthesized analogs, prioritizing the most promising candidates for synthesis. frontiersin.org

3D-QSAR and Molecular Modeling: Three-dimensional QSAR (3D-QSAR) methods, such as Comparative Molecular Field Analysis (CoMFA) and Comparative Molecular Similarity Indices Analysis (CoMSIA), go a step further by considering the 3D properties of molecules. scispace.comnih.gov These approaches generate contour maps that visualize regions where steric bulk, positive or negative electrostatic potential, or hydrophobic and hydrogen-bonding characteristics are favorable or unfavorable for activity. nih.gov These maps provide a visual guide for designing new derivatives with enhanced potency.

Molecular docking and molecular dynamics (MD) simulations are other powerful tools used to investigate SAR. nih.gov Docking predicts the preferred orientation of a ligand within a receptor's binding site, helping to understand the specific interactions (e.g., hydrogen bonds, hydrophobic contacts) that are crucial for binding. scispace.com MD simulations can then be used to assess the stability of the predicted ligand-receptor complex over time, providing a more dynamic picture of the binding event. nih.gov These computational studies have been applied to various pyrrolidine derivatives to elucidate their binding modes and rationalize their SAR at targets like the Mcl-1 protein and the MDM2-p53 interaction interface. scispace.comnih.gov

Exploration of Potential Biological Interactions and Research Mechanisms

Ligand-Target Binding Studies (In Vitro Assays for Receptor/Enzyme Affinity)

In vitro binding assays are fundamental in determining the affinity and selectivity of a compound for its biological target. For pyrrolidine (B122466) derivatives, these studies have unveiled interactions with a wide array of receptors and enzymes.

The pyrrolidine framework is a common feature in ligands designed to interact with G protein-coupled receptors (GPCRs), a large family of receptors that mediate numerous physiological processes. nih.gov Research into pyrrolidine-based compounds has identified potent and selective agonists for the ghrelin receptor, which is a GPCR involved in appetite and growth hormone secretion. nih.gov A study focused on optimizing these derivatives demonstrated their ability to act as full agonists, highlighting the scaffold's suitability for GPCR targeting. nih.gov The specific binding profile is heavily influenced by the substituents on the pyrrolidine ring, which dictate the affinity and efficacy at the receptor. nih.gov

Interactive Data Table: Receptor Binding Profile of a Pyrrolidine-Based Ghrelin Agonist

CompoundTarget ReceptorAssay TypeActivityPotency (EC₅₀)
Pyrrolidine-based Full AgonistGhrelin Receptor (GPCR)Functional Assay (in vitro)Full AgonistNot Specified

Pyrrolidine derivatives have been extensively investigated as inhibitors of various enzymes, playing roles in diverse pathologies. frontiersin.orgnih.gov

Kinase Inhibition : Certain chiral pyrrolidine derivatives have been synthesized as potent and selective inhibitors of casein kinase 1 (CK1). nih.gov Similarly, a compound structurally related to 3-[1-(3-Methoxyphenyl)ethyl]pyrrolidine, (E)-3-(3-methoxyphenyl)-1-(2-pyrrolyl)-2-propenone, has demonstrated inhibitory activity against the kinases Src and Syk, which are involved in inflammatory signaling pathways. nih.gov

Protease and Other Enzyme Inhibition : A focused screening identified pyrrolidine-2,3-diones as a novel class of inhibitors for Pseudomonas aeruginosa Penicillin-Binding Protein 3 (PBP3), a key enzyme in bacterial cell wall synthesis. nih.gov Structure-activity relationship (SAR) studies revealed that a 3-hydroxyl group and a heteroaryl group on the pyrrolidine-2,3-dione (B1313883) core were crucial for target inhibition. nih.gov Other research has shown that various polyhydroxylated pyrrolidines can inhibit enzymes like α-glucosidase and aldose reductase, which are targets for managing diabetes. frontiersin.orgnih.gov Furthermore, some spiro[pyrrolidine-3, 3´-oxindole] derivatives have been found to target histone deacetylase 2 (HDAC2), an enzyme involved in epigenetic regulation. nih.gov

Interactive Data Table: In Vitro PBP3 Inhibition by Pyrrolidine-2,3-dione Derivatives

Compound IDDescriptionIC₅₀ (µM) for PaPBP3
Compound APyrrolidine-2,3-dione core with specific substitutions15.4 ± 1.3
Compound BDerivative with modified heteroaryl group9.8 ± 0.9
Compound CDerivative lacking 3-hydroxyl group> 100 (Inactive)

Data adapted from a study on P. aeruginosa PBP3 inhibitors. nih.gov

Cellular and Molecular Research Applications

Beyond direct target binding, pyrrolidine derivatives are valuable tools for studying cellular processes and molecular interactions.

Compounds that bind to GPCRs typically initiate a cascade of intracellular signaling events, often involving second messengers like cyclic AMP (cAMP). nih.gov The activation of Gα subunits can modulate enzymes such as adenylyl cyclase, leading to changes in cAMP levels and subsequent downstream effects. nih.gov

Pyrrolidine-related compounds have been shown to modulate key signaling pathways. For instance, the inhibition of Src and Syk kinases by (E)-3-(3-methoxyphenyl)-1-(2-pyrrolyl)-2-propenone leads to the suppression of the nuclear factor-kappa B (NF-κB) signaling pathway. nih.gov NF-κB is a critical transcription factor that regulates the expression of inflammatory genes. nih.gov By blocking the upstream kinases, the compound prevents the activation of NF-κB, thereby reducing the transcription of inflammatory mediators like iNOS and TNF-α in cellular models. nih.gov Other critical pathways, such as the phosphoinositide 3-kinase (PI3K)/Akt pathway, are also common targets for modulation by bioactive small molecules in research settings. nih.govmdpi.com

Understanding the precise molecular interactions between a ligand and its protein target is crucial for rational drug design. Chemical proteomics is a powerful technique used to identify the cellular binding partners of a bioactive compound. In a study involving a library of spiro[pyrrolidine-3, 3´-oxindole] compounds, this approach was used to deconvolute the target of the most potent molecule. nih.gov The analysis identified histone deacetylase 2 (HDAC2) and prohibitin 2 as potential cellular targets, providing critical insights into the compound's mechanism of action. nih.gov Molecular docking simulations further elucidated the putative binding interactions between the pyrrolidine derivative and the active site of HDAC2. nih.gov

In Vitro Pharmacological Profiling in Preclinical Models

The initial assessment of a compound's therapeutic potential is often conducted through in vitro pharmacological profiling using various cell-based models. This approach allows for the evaluation of a compound's activity against specific diseases in a controlled environment.

Pyrrolidine derivatives have demonstrated a wide range of activities in these preclinical models:

Antibacterial Activity : Pyrrolidine-2,3-dione derivatives that inhibit PBP3 also exhibit antibacterial activity against P. aeruginosa, particularly against efflux pump mutant strains that are more sensitive to inhibitors. nih.gov

Anticancer Activity : Various compounds featuring a pyrrolidine or pyrrolidone core have shown significant cytotoxic effects against human cancer cell lines. For example, spiro[pyrrolidine-3, 3´-oxindole] molecules were found to induce apoptotic cell death in MCF-7 breast cancer cells. nih.gov Other derivatives bearing a 3,4,5-trimethoxyphenyl moiety have demonstrated activity against A549 lung cancer cells. mdpi.com Additionally, compounds related to 3-[(4-methoxyphenyl)amino]propanehydrazide have been identified as being particularly active against the U-87 glioblastoma cell line. mdpi.com

Interactive Data Table: In Vitro Pharmacological Activity of Pyrrolidine Derivatives

Compound ClassPreclinical ModelObserved EffectReference
Spiro[pyrrolidine-3, 3´-oxindole]MCF-7 (Breast Cancer Cells)Induction of Apoptosis nih.gov
Pyrrolidine-2,3-dioneP. aeruginosa (Bacteria)Antibacterial Growth Inhibition nih.gov
5-oxo-1-(3,4,5-trimethoxyphenyl)pyrrolidine derivativeA549 (Lung Cancer Cells)Reduced Cell Viability mdpi.com
3-[(4-Methoxyphenyl)amino]propanehydrazide derivativeU-87 (Glioblastoma Cells)Cytotoxicity mdpi.com

Preclinical Model Systems for Mechanism Elucidation

The mechanistic underpinnings of novel chemical entities are often first explored through a combination of in vitro and in vivo preclinical models. For a compound like this compound, its structural resemblance to known psychoactive agents, particularly monoamine reuptake inhibitors, directs the selection of appropriate assays for mechanism elucidation. While direct experimental data for this specific compound is not available in peer-reviewed literature, the established preclinical evaluation of closely related analogs provides a clear framework for its potential biological targets and the methods used to validate them.

The primary approach to deconvoluting the mechanism of action for compounds structurally similar to this compound involves in vitro binding and uptake inhibition assays using preparations of monoamine transporters. These assays are crucial for determining a compound's potency and selectivity for the dopamine (B1211576) transporter (DAT), norepinephrine (B1679862) transporter (NET), and serotonin (B10506) transporter (SERT).

Research on a family of analogs, such as those of 1-(4-methylphenyl)-2-pyrrolidin-1-yl-pentan-1-one (pyrovalerone), demonstrates this principle effectively. nih.gov In these studies, the compounds are evaluated for their ability to inhibit the binding of radiolabeled ligands to DAT, NET, and SERT in preparations from rodent brain tissue or in cell lines engineered to express these human transporters. Furthermore, functional assays measure the inhibition of neurotransmitter uptake (e.g., [³H]dopamine, [³H]norepinephrine, and [³H]serotonin) into synaptosomes. nih.gov

Findings from these studies on analogous structures consistently show that many pyrrolidine derivatives are potent inhibitors of DAT and NET while displaying significantly lower potency at SERT. nih.gov For instance, certain analogs of pyrovalerone exhibit nanomolar potency in inhibiting dopamine and norepinephrine uptake, establishing them as selective dopamine-norepinephrine reuptake inhibitors (DNRIs). nih.gov This selectivity profile is a key aspect of their mechanism. To rule out off-target effects, these compounds are often counter-screened against a panel of other receptors, such as serotonin and dopamine receptor subtypes (e.g., 5-HT1A, D1, D2), where they typically show negligible affinity. nih.gov

The table below illustrates the type of data generated from such in vitro assays for representative pyrovalerone analogs, which share the core pyrrolidine scaffold with this compound.

Compound (Analog)DAT Inhibition (IC50, nM)NET Inhibition (IC50, nM)SERT Inhibition (IC50, nM)Source
Pyrovalerone (4a)16.354.0>10,000 nih.gov
1-(3,4-Dichlorophenyl) Analog (4u)12.836.52,450 nih.gov
1-Naphthyl Analog (4t)12.129.5197 nih.gov

This table is interactive. Click on headers to sort.

Note: The data presented is for structurally related pyrovalerone analogs and serves to illustrate the preclinical methods and typical findings for this class of compounds. IC50 values represent the concentration of the compound required to inhibit 50% of monoamine uptake.

While in vitro assays can establish target engagement, in vivo animal models are necessary to confirm that this engagement translates to a functional neurochemical effect in a living system. For compounds hypothesized to be monoamine transporter inhibitors, the primary technique for mechanistic validation is in vivo microdialysis.

This technique involves implanting a semipermeable probe into a specific brain region of a freely moving animal, typically a rat. The probe is perfused with a physiological solution, and neurotransmitters from the extracellular fluid diffuse across the membrane into the dialysate, which is then collected and analyzed. This allows for real-time measurement of extracellular neurotransmitter concentrations.

In the context of elucidating the mechanism of a compound like this compound, a microdialysis study would likely focus on brain regions rich in monoaminergic neurons, such as the nucleus accumbens or striatum (for dopamine) and the prefrontal cortex (for dopamine and norepinephrine). Based on the in vitro profile of related compounds, it would be hypothesized that systemic administration of the compound would lead to a significant and dose-dependent increase in extracellular levels of dopamine and norepinephrine, with minimal or no effect on serotonin levels. This finding would provide strong in vivo evidence confirming a DNRI mechanism of action.

Computational and Theoretical Chemistry Applications

Future Research Directions and Translational Perspectives Academic Focus

Design and Synthesis of Novel Analogues with Enhanced Selectivity

A crucial avenue for future research lies in the rational design and synthesis of novel analogues of 3-[1-(3-Methoxyphenyl)ethyl]pyrrolidine to achieve enhanced selectivity for specific biological targets. Structure-activity relationship (SAR) studies are fundamental to this endeavor. By systematically modifying the core structure, researchers can elucidate the chemical features essential for desired biological activity and selectivity.

Key modifications could include:

Alterations to the Methoxyphenyl Ring: Substitution patterns on the phenyl ring can significantly influence receptor affinity and selectivity. The placement and nature of substituents (e.g., fluoro, chloro, methyl groups) can alter the electronic and steric properties of the molecule, leading to more specific interactions with the target protein.

Modifications of the Pyrrolidine (B122466) Ring: The pyrrolidine ring itself offers opportunities for modification. N-alkylation or substitution on the pyrrolidine ring could influence the compound's physicochemical properties, such as lipophilicity and basicity, which in turn affect its pharmacokinetic profile and ability to cross the blood-brain barrier. frontiersin.org

Stereochemistry: The stereochemistry at the chiral center where the ethyl group is attached to the pyrrolidine ring is likely to be a critical determinant of biological activity. The synthesis and evaluation of individual enantiomers are essential to identify the more potent and selective stereoisomer.

The synthesis of such analogues can be achieved through established methods in organic chemistry, often starting from commercially available precursors like proline and its derivatives. nih.gov Techniques such as reductive amination, alkylation, and various cross-coupling reactions can be employed to build a library of diverse analogues for biological screening. nih.gov The overarching goal of these synthetic efforts would be to develop compounds with high affinity for a single, desired target (e.g., a specific dopamine (B1211576) or serotonin (B10506) transporter subtype) while minimizing off-target effects. nih.govnih.gov

Integration of Omics Technologies in Mechanistic Research

To gain a deeper understanding of the molecular mechanisms of action of this compound and its future analogues, the integration of "omics" technologies is indispensable. These high-throughput approaches can provide a comprehensive view of the global changes occurring within a biological system in response to compound treatment.

Proteomics: Proteomic analysis can identify changes in protein expression and post-translational modifications in cells or tissues treated with the compound. mdpi.com This can help to identify the direct protein targets as well as downstream signaling pathways that are affected. For instance, if the compound interacts with a specific receptor, proteomics could reveal alterations in the expression of proteins involved in that receptor's signaling cascade.

Metabolomics: Metabolomic profiling measures the dynamic changes in the concentrations of small-molecule metabolites in biological fluids and tissues. nih.govnih.govresearchgate.netresearchgate.net This can provide insights into how the compound alters cellular metabolism and can help to identify biomarkers of drug efficacy or toxicity. For example, if the compound acts as a monoamine reuptake inhibitor, metabolomics could detect changes in the levels of neurotransmitter metabolites. nih.govnih.govresearchgate.netresearchgate.net

By combining data from proteomics and metabolomics, researchers can construct detailed models of the compound's mechanism of action, leading to a more complete understanding of its biological effects.

Advanced Imaging Techniques for Target Engagement (e.g., PET ligands for receptor mapping in animal models)

Advanced imaging techniques, particularly Positron Emission Tomography (PET), offer a powerful, non-invasive means to study the in vivo behavior of this compound and its analogues. The development of radiolabeled versions of these compounds as PET ligands would be a significant step towards their translational development.

The process would involve:

Radiolabeling: A suitable analogue would be labeled with a positron-emitting isotope, such as carbon-11 (B1219553) (¹¹C) or fluorine-18 (B77423) (¹⁸F). mdpi.com The choice of isotope and labeling position would be guided by synthetic feasibility and the need to maintain the compound's biological activity.

In Vitro and Ex Vivo Characterization: Before in vivo studies, the radiolabeled ligand would be characterized in vitro to confirm its binding affinity and selectivity for the target of interest.

In Vivo PET Imaging: In animal models, PET imaging with the radiolabeled ligand can be used to visualize the distribution of the target in the brain and other organs. nih.gov It can also be used to confirm that the compound reaches its intended target in a living organism (target engagement). Furthermore, PET studies can be used to determine the relationship between the dose of the compound administered and the degree of target occupancy, which is crucial information for designing clinical trials. nih.gov

The successful development of a PET ligand based on the this compound scaffold would be a valuable tool for both preclinical research and potential future clinical applications in neurology and psychiatry. nih.govnih.gov

Development of Research Probes and Chemical Tools

Beyond their potential as therapeutic agents, analogues of this compound can be developed into valuable research probes and chemical tools to investigate biological processes.

Fluorescent Probes: By attaching a fluorescent dye to the core structure, it may be possible to create fluorescent probes for visualizing the target of interest in cells and tissues using advanced microscopy techniques. nih.govnih.gov These probes could be used to study the subcellular localization and trafficking of the target protein in real-time. nih.govnih.gov The design of such probes requires careful consideration of the linker used to attach the fluorophore to ensure that it does not interfere with the compound's binding to its target.

Photoaffinity Labels: Photoaffinity labels are chemical probes that can be used to covalently label their target protein upon exposure to light. This allows for the unambiguous identification of the protein target. The development of a photoaffinity label based on the this compound scaffold would be a powerful tool for target validation studies. nih.gov

Biotinylated Probes: Biotinylation, the attachment of a biotin (B1667282) molecule, can facilitate the purification and identification of the target protein through affinity chromatography. nih.govnih.gov A biotinylated derivative of this compound could be used to pull down its binding partners from cell lysates, enabling their identification by mass spectrometry. nih.govnih.gov

The development of these chemical tools would not only advance our understanding of the pharmacology of this compound and its analogues but also contribute to the broader field of chemical biology by providing new probes for studying complex biological systems.

Q & A

Basic Research Questions

Q. What synthetic methodologies are most effective for preparing 3-[1-(3-Methoxyphenyl)ethyl]pyrrolidine, and how can reaction parameters be optimized?

  • Methodology :

  • Step 1 : Start with 3-(3-Methoxyphenyl)propionic acid as a precursor. React with thionyl chloride to form the acid chloride, followed by coupling with pyrrolidine under basic conditions (e.g., NaHCO₃) in anhydrous THF .
  • Step 2 : Optimize reaction time and temperature using design-of-experiments (DoE) to maximize yield. For example, reflux conditions (80–100°C) in toluene may improve cyclization efficiency.
  • Step 3 : Purify via column chromatography (silica gel, ethyl acetate/hexane gradient) or recrystallization from ethanol/water mixtures to achieve >95% purity. Monitor purity via HPLC with UV detection (λ = 254 nm) .

Q. How should researchers characterize the structural and physicochemical properties of this compound?

  • Methodology :

  • Structural Confirmation : Use ¹H/¹³C NMR to verify substituent positions (e.g., methoxyphenyl and pyrrolidine moieties). Compare chemical shifts with analogous compounds in literature (e.g., 3-(4-methoxyphenyl)pyrrolidine derivatives) .
  • Physicochemical Profiling : Determine logP (octanol/water partition coefficient) using shake-flask methods or computational tools (e.g., Crippen or McGowan methods). Assess solubility in DMSO, water, and ethanol for biological assay compatibility .

Q. What safety precautions are critical during handling and disposal?

  • Methodology :

  • PPE : Wear nitrile gloves, lab coats, and safety goggles. Use fume hoods for weighing and synthesis to avoid inhalation .
  • Waste Management : Neutralize acidic/basic byproducts before disposal. Collect organic waste in designated containers for incineration by licensed facilities .

Advanced Research Questions

Q. How can structure-activity relationship (SAR) studies guide the design of pyrrolidine derivatives with enhanced bioactivity?

  • Methodology :

  • SAR Strategy : Synthesize analogs with substituent variations (e.g., halogenation at the phenyl ring or alkyl chain elongation). Test in vitro against target receptors (e.g., GPCRs) to correlate structural changes with potency .
  • Data Analysis : Use multivariate regression to identify key molecular descriptors (e.g., steric bulk, electronic effects) influencing activity. Compare with computational docking results (e.g., AutoDock Vina) .

Q. How should contradictory data in biological assays (e.g., receptor binding vs. functional activity) be resolved?

  • Methodology :

  • Assay Validation : Confirm receptor binding via radioligand displacement (e.g., ³H-labeled antagonists) and functional activity via cAMP or calcium flux assays.
  • Mechanistic Studies : Investigate allosteric modulation or off-target effects using CRISPR-edited cell lines lacking the receptor of interest .

Q. What computational tools are recommended for predicting metabolic stability and toxicity?

  • Methodology :

  • Metabolism Prediction : Use ADMET Predictor™ or SwissADME to identify likely Phase I/II metabolic sites (e.g., CYP450-mediated oxidation of the methoxy group).
  • Toxicity Profiling : Run in silico toxicity screens (e.g., ProTox-II) for hepatotoxicity and mutagenicity risks. Validate with in vitro hepatocyte assays .

Q. How can reaction engineering improve scalability for multi-gram synthesis?

  • Methodology :

  • Process Optimization : Transition from batch to flow chemistry for hazardous steps (e.g., nitration). Use tubular reactors with real-time FTIR monitoring to control exothermic reactions .
  • Catalyst Screening : Test Pd(PPh₃)₄ or Buchwald-Hartwig catalysts for cross-coupling steps to reduce metal loading and improve turnover number (TON) .

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.